An In-depth Technical Guide to the Chemical Properties of Aspidin
An In-depth Technical Guide to the Chemical Properties of Aspidin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspidin is a phloroglucinol (B13840) derivative found in certain ferns, notably those of the Dryopteris genus. It has historical use as an anthelmintic agent and is of current interest for its potential anticancer properties. This technical guide provides a comprehensive overview of the known chemical properties of Aspidin, including its molecular structure, physicochemical characteristics, and reported biological activities. While detailed spectroscopic data for Aspidin is not widely available in public databases, this guide compiles the existing information and provides general experimental protocols for the determination of its chemical properties. Furthermore, it explores the signaling pathways potentially modulated by Aspidin, drawing from studies on related phloroglucinol compounds.
Chemical Identity and Structure
Aspidin is chemically classified as a phloroglucinol derivative. Its structure is characterized by two poly-substituted phenolic rings linked by a methylene (B1212753) bridge.
Table 1: Chemical Identifiers for Aspidin
| Identifier | Value |
| IUPAC Name | 2-butanoyl-4-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one[1] |
| CAS Number | 584-28-1[1] |
| Molecular Formula | C₂₅H₃₂O₈[1] |
| Molecular Weight | 460.52 g/mol [2] |
Physicochemical Properties
The physicochemical properties of Aspidin are summarized in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.
Table 2: Physicochemical Properties of Aspidin
| Property | Value | Source |
| Melting Point | 124-125 °C | [3] |
| Solubility | Soluble in ether, benzene, chloroform; Less soluble in petroleum ether; Sparingly soluble in methanol, ethanol, acetone. | [3] |
| UV Absorption (λmax) | 230 nm (ε = 25500), 290 nm (ε = 21300) in cyclohexane | [3] |
| Appearance | Crystals from ethanol | [3] |
Spectroscopic Data
Detailed and publicly accessible ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for Aspidin are limited. Researchers seeking to confirm the identity of isolated Aspidin would need to perform these analyses. The following sections describe the expected spectral features based on its chemical structure and provide general protocols for obtaining this data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of Aspidin is expected to be complex. Key signals would include those from the aromatic protons, the methylene bridge protons, the protons of the butyryl and methyl groups, and the hydroxyl protons. The chemical shifts and coupling constants of the aromatic protons would provide information about the substitution pattern on the phenolic rings.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 25 carbon atoms in the molecule, including the carbonyl carbons of the butyryl and ketone groups, the aromatic carbons, the methylene bridge carbon, and the carbons of the methyl and butyryl alkyl chains.
Infrared (IR) Spectroscopy
The IR spectrum of Aspidin would be characterized by absorption bands corresponding to its functional groups. Expected key absorptions include:
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A broad band in the region of 3500-3200 cm⁻¹ due to the O-H stretching of the multiple hydroxyl groups.
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Strong absorptions in the region of 1700-1600 cm⁻¹ corresponding to the C=O stretching of the ketone and butyryl carbonyl groups.
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Bands in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations of the aromatic rings.
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C-O stretching bands in the 1260-1000 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the exact molecular weight and fragmentation pattern of Aspidin. The molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (460.52). Fragmentation would likely involve cleavage of the butyryl side chains and the methylene bridge, providing structural information.
Experimental Protocols
The following are general protocols for the determination of the key chemical properties of Aspidin.
Determination of Melting Point
The melting point of a purified solid sample of Aspidin can be determined using a standard melting point apparatus.
Caption: Workflow for Melting Point Determination.
Determination of Solubility
The solubility of Aspidin in various solvents can be determined using the shake-flask method.
Caption: Workflow for Solubility Determination.
Spectroscopic Analysis
General protocols for obtaining spectroscopic data are as follows:
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NMR Spectroscopy: A sample of purified Aspidin (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in an NMR tube. ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are then acquired on a high-field NMR spectrometer.
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IR Spectroscopy: A small amount of the purified solid sample is mixed with KBr powder and pressed into a pellet, or a thin film is cast from a solution onto a salt plate. The IR spectrum is then recorded using an FTIR spectrometer.
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Mass Spectrometry: A dilute solution of the purified sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography). Mass spectra are acquired using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
Biological Activity and Signaling Pathways
Aspidin has been historically used for its anthelmintic properties, particularly against tapeworms. The exact mechanism of its anthelmintic action is not fully elucidated but may involve disruption of the parasite's energy metabolism or neuromuscular function.
More recently, phloroglucinol derivatives, including those structurally related to Aspidin, have been investigated for their anticancer activities. One such derivative, Aspidin PB, has been shown to induce apoptosis in human hepatoma (HepG2) cells through the modulation of the PI3K/Akt/GSK3β signaling pathway.
The PI3K/Akt/GSK3β Signaling Pathway
The PI3K/Akt/GSK3β pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and apoptosis. Aberrant activation of this pathway is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cancer cell survival and induction of apoptosis.
Caption: Putative Modulation of the PI3K/Akt/GSK3β Pathway by Aspidin Derivatives.
It is hypothesized that Aspidin and its derivatives may exert their anticancer effects by inhibiting key components of this pathway, such as Akt, thereby promoting apoptosis in cancer cells. Further research is required to elucidate the precise molecular targets of Aspidin within this and other signaling cascades.
Conclusion
Aspidin is a natural product with a history of medicinal use and potential for future therapeutic applications. This guide has summarized its known chemical and physical properties. A significant gap in the publicly available data is the detailed spectroscopic characterization of Aspidin. Future research should focus on obtaining and publishing high-resolution NMR, IR, and MS data to facilitate its unambiguous identification and further investigation. Elucidating the precise mechanisms of its biological activities, particularly its anthelmintic and potential anticancer effects, will be crucial for its development as a modern therapeutic agent.
